Tributyl cyclohexane-1,2,4-tricarboxylate

Catalog No.
S15777554
CAS No.
650622-23-4
M.F
C21H36O6
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl cyclohexane-1,2,4-tricarboxylate

CAS Number

650622-23-4

Product Name

Tributyl cyclohexane-1,2,4-tricarboxylate

IUPAC Name

tributyl cyclohexane-1,2,4-tricarboxylate

Molecular Formula

C21H36O6

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C21H36O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h16-18H,4-15H2,1-3H3

InChI Key

HUTIXMKLGMBSPG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CCC(C(C1)C(=O)OCCCC)C(=O)OCCCC

Tributyl cyclohexane-1,2,4-tricarboxylate is an organic compound characterized by its molecular formula C21H36O6C_{21}H_{36}O_6. It consists of a cyclohexane ring with three carboxylate groups and is esterified with three butyl groups. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals, due to its unique structural properties.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other derivatives, depending on the conditions used .
  • Hydrolysis: In the presence of water, tributyl cyclohexane-1,2,4-tricarboxylate can hydrolyze to release butanol and cyclohexane-1,2,4-tricarboxylic acid.
  • Transesterification: It can also participate in transesterification reactions with different alcohols to form new esters.

Several methods have been reported for the synthesis of tributyl cyclohexane-1,2,4-tricarboxylate:

  • Esterification: The primary method involves the esterification of cyclohexane-1,2,4-tricarboxylic acid with butanol in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion.
  • Sustainable Synthesis: Recent advancements have introduced more sustainable synthesis routes using renewable resources such as sugar-derived carboxylic acids .
  • Catalytic Methods: Utilizing specific catalysts can enhance yields and reduce reaction times during the synthesis process .

Tributyl cyclohexane-1,2,4-tricarboxylate finds utility in various applications:

  • Plasticizers: It is commonly used as a plasticizer in polymers to enhance flexibility and durability.
  • Coatings: The compound is employed in coatings and adhesives formulations due to its favorable properties.
  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds .

Several compounds share structural similarities with tributyl cyclohexane-1,2,4-tricarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Trimethyl cyclohexane-1,2,4-tricarboxylateC12H18O6C_{12}H_{18}O_6Smaller size; three methyl groups instead of butyl
Tripentyl cyclohexane-1,2,4-tricarboxylateC24H42O6C_{24}H_{42}O_6Larger size; three pentyl groups provide different physical properties
Tributyl benzene-1,2,4-tricarboxylateC21H36O6C_{21}H_{36}O_6Contains a benzene ring instead of a cyclohexane ring

Tributyl cyclohexane-1,2,4-tricarboxylate stands out due to its balanced structure that combines flexibility from the butyl groups and rigidity from the cyclohexane framework. This unique combination affects its physical properties and potential applications compared to similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Exact Mass

384.25118886 g/mol

Monoisotopic Mass

384.25118886 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-15

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